N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
Description
N-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a pyrimidine-derived small molecule characterized by a dimethylamino group at position 4, a pyrrolidinyl substituent at position 2, and a phenoxyacetamide moiety at position 5 of the pyrimidine core.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)17-15(12-19-18(21-17)23-10-6-7-11-23)20-16(24)13-25-14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQECHEWKXKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the attachment of the phenoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or pyrrolidinyl groups may be replaced by other nucleophiles.
Hydrolysis: The phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications could include its use as a drug candidate for targeting specific biological pathways.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The dimethylamino and pyrrolidinyl groups may facilitate binding to enzymes or receptors, while the phenoxyacetamide moiety could enhance its stability and solubility. The compound’s effects are likely mediated through modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Heterocycle Differences: Quinoline vs. Pyrimidine: Quinoline-based analogs (e.g., SzR-105) offer extended aromatic systems for target binding but may suffer from reduced metabolic stability compared to pyrimidine derivatives [1]. Substituent Effects: The target compound’s pyrrolidinyl group (saturated 5-membered ring) likely enhances solubility compared to the piperidinylidene group (unsaturated 6-membered ring) in Example 86 [7].
Synthetic Accessibility :
- The target compound’s synthesis may resemble methods described for 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide, which involves base-catalyzed reactions and haloformate intermediates [2]. However, introducing the pyrrolidinyl group would require additional steps, such as nucleophilic substitution.
- Pharmacokinetic Considerations: The dimethylamino group in the target compound and SzR-105 may improve water solubility, whereas the phenoxyacetamide moiety could increase plasma protein binding, prolonging half-life [2][2].
Research Findings and Implications
- Activity Trends: Pyrimidine derivatives with dimethylamino groups (e.g., compound) often exhibit kinase inhibitory activity, whereas quinoline carboxamides () are explored for antimicrobial applications [2][2].
- Selectivity : The pyrrolidinyl group in the target compound may confer selectivity over piperidine-containing analogs (e.g., Example 86) due to differences in ring size and conformational flexibility [7].
Biological Activity
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a synthetic organic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive review of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyrimidine ring, a dimethylamino group, and a phenoxyacetamide moiety, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of 284.36 g/mol .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the dimethylamino group is often associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values indicating potent activity against Hep G2 and HEP 2 cell lines. The observed IC50 for these cell lines was 8.3 µg/ml and 2.8 µg/ml, respectively, highlighting the potential of pyrimidine derivatives in cancer therapy .
| Cell Line | IC50 (µg/ml) |
|---|---|
| Hep G2 | 8.3 |
| HEP 2 | 2.8 |
| Vero | 22.6 |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against bacterial and fungal pathogens, making them candidates for further investigation in infectious disease treatment.
Case Study: Antimicrobial Activity
In vitro studies on related compounds indicated strong inhibitory effects against various pathogens, including Escherichia coli and Aspergillus niger. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 187 µg/ml against E. coli and 1 µg/ml against A. niger, suggesting significant antimicrobial potential .
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 187 |
| Klebsiella pneumoniae | 220 |
| Aspergillus niger | 1 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : The ability to intercalate or bind to DNA could lead to disruption of replication processes in cancer cells.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells, potentially leading to reduced tumorigenesis .
Q & A
Q. What toxicological mechanisms should be prioritized in early-stage development?
- Methodological Answer :
- Metabolic profiling : Identify major metabolites (e.g., N-oxide derivatives) via human liver microsome incubations.
- Off-target screening : Use panels for hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay).
- Genotoxicity : Ames test (TA98 strain) to rule out mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
